5-bromo-6-methoxy-2-methylpyridine-3-carbaldehyde
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Overview
Description
5-Bromo-6-methoxy-2-methylpyridine-3-carbaldehyde is a heterocyclic organic compound with a pyridine ring substituted with bromine, methoxy, methyl, and formyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-6-methoxy-2-methylpyridine-3-carbaldehyde typically involves the bromination of 2-methylpyridine derivatives followed by formylation and methoxylation. One common method includes the bromination of 2-methylpyridine using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The resulting bromo derivative is then subjected to formylation using Vilsmeier-Haack reaction conditions, which involve the use of DMF and POCl3. Finally, methoxylation is achieved using methanol and a base such as sodium methoxide .
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors for bromination and formylation steps to ensure consistent product quality and yield. Additionally, the use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-methoxy-2-methylpyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Palladium catalysts, arylboronic acids, amines, thiols
Major Products Formed
Oxidation: 5-Bromo-6-methoxy-2-methylpyridine-3-carboxylic acid
Reduction: 5-Bromo-6-methoxy-2-methylpyridine-3-methanol
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
5-Bromo-6-methoxy-2-methylpyridine-3-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules, including potential drug candidates for various diseases.
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules, including heterocyclic compounds and natural product analogs.
Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-bromo-6-methoxy-2-methylpyridine-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the bromine and methoxy groups can influence the compound’s binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-6-methylpyridine
- 5-Bromo-2-methoxypyridine
- 6-Methoxypyridine-2-carbaldehyde
- 6-Bromo-2-methylpyridine
Uniqueness
5-Bromo-6-methoxy-2-methylpyridine-3-carbaldehyde is unique due to the combination of its substituents, which confer specific chemical reactivity and biological activity. The presence of both bromine and methoxy groups allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis .
Properties
CAS No. |
2680533-20-2 |
---|---|
Molecular Formula |
C8H8BrNO2 |
Molecular Weight |
230.1 |
Purity |
95 |
Origin of Product |
United States |
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